molecular formula C29H35NO2 B286563 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide

3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide

Cat. No. B286563
M. Wt: 429.6 g/mol
InChI Key: WHBMMYZJHAPOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide exerts its effects by binding to and inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. By inhibiting HSP90, 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide can disrupt the function of several proteins that are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and antibacterial properties, 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has also been found to have anti-inflammatory effects. Moreover, 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide in lab experiments is its high potency. 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has been found to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide. One potential direction is the development of 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide in combination with other anticancer drugs to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide, which could lead to the development of new treatments for neurodegenerative diseases.
Conclusion:
In conclusion, 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide is a promising compound with potential applications in various fields of scientific research. Its high potency, anticancer, antibacterial, anti-inflammatory, and neuroprotective properties make it a valuable candidate for further study. However, further research is needed to fully understand its mechanisms of action and to develop more effective derivatives.

Synthesis Methods

3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 4-methoxybenzyl chloride, which is then reacted with benzylamine to form 4-methoxybenzylbenzylamine. This intermediate compound is then reacted with tert-butyl bromoacetate to form tert-butyl 4-((4-methoxybenzyl)(phenyl)methyl)benzylcarbamate. Finally, the tert-butyl group is removed using trifluoroacetic acid to obtain the final product, 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide.

Scientific Research Applications

3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. 3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide has also been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C29H35NO2

Molecular Weight

429.6 g/mol

IUPAC Name

3,5-ditert-butyl-N-[(4-methoxyphenyl)-phenylmethyl]benzamide

InChI

InChI=1S/C29H35NO2/c1-28(2,3)23-17-22(18-24(19-23)29(4,5)6)27(31)30-26(20-11-9-8-10-12-20)21-13-15-25(32-7)16-14-21/h8-19,26H,1-7H3,(H,30,31)

InChI Key

WHBMMYZJHAPOLC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(C)(C)C

Origin of Product

United States

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